2-oxopropyl methanesulfonate

Description

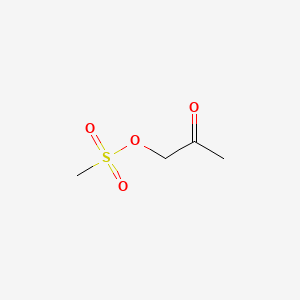

2-Oxopropyl methanesulfonate is an organic sulfonate ester characterized by a methanesulfonate group linked to a 2-oxopropyl moiety. Its molecular formula is C₄H₈O₄S, with a molecular weight of 143.14 g/mol .

Properties

IUPAC Name |

2-oxopropyl methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4S/c1-4(5)3-8-9(2,6)7/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJFOKJDIGADHQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00178036 | |

| Record name | 2-Propanone, 1-((methylsulfonyl)oxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23479-35-8 | |

| Record name | 2-Propanone, 1-((methylsulfonyl)oxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023479358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanone, 1-((methylsulfonyl)oxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxopropyl methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Oxopropyl methanesulfonate can be synthesized through the reaction of methanesulfonic acid with 2-oxopropanol under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where methanesulfonic acid and 2-oxopropanol are combined. The reaction is monitored closely to maintain optimal conditions, and the product is purified through distillation or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Oxopropyl methanesulfonate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: It can be reduced under specific conditions to yield different reduced products.

Substitution: The methanesulfonate group can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Oxopropyl methanesulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the manufacture of pharmaceuticals, agrochemicals, and other industrial products

Mechanism of Action

The mechanism of action of 2-oxopropyl methanesulfonate involves its ability to act as an alkylating agent. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This property is exploited in various chemical and biological applications .

Comparison with Similar Compounds

S-(2-Oxopropyl)-CoA

Structure and Function: S-(2-Oxopropyl)-CoA is a nonhydrolyzable acetyl-CoA analog featuring a methylene group between the CoA sulfhydryl group and the acetyl carbonyl . This structural modification renders it inert to enzymatic hydrolysis, allowing it to act as a competitive inhibitor in acetyltransferase reactions.

Key Differences :

- Reactivity : Unlike 2-oxopropyl methanesulfonate, which has a labile sulfonate ester bond, S-(2-oxopropyl)-CoA’s thioether linkage and CoA backbone make it stable in enzymatic environments.

- Biological Interactions : The methylene group in S-(2-oxopropyl)-CoA forms hydrophobic contacts with residues Met-108 and Ala-110 in enzyme active sites, enhancing binding affinity . In contrast, this compound’s sulfonate group may prioritize electrophilic reactivity over targeted enzyme inhibition.

Lead Methanesulfonate

Structure and Properties :

Lead methanesulfonate (Pb(CH₃SO₃)₂ ) is a metal sulfonate with a colorless liquid state under standard conditions. It is highly corrosive to metals and decomposes into toxic sulfur oxides and lead fumes upon heating .

Key Differences :

- Toxicity : Lead methanesulfonate exhibits severe health risks, including central nervous system (CNS) toxicity and respiratory irritation . This compound, as an organic ester, likely has lower metal-associated toxicity but may still act as an irritant.

- Reactivity : The ionic nature of lead methanesulfonate contrasts with the covalent sulfonate ester bond in this compound, leading to divergent applications (e.g., electroplating vs. organic synthesis).

Sodium 2-Methylprop-2-ene-1-sulphonate

Structure and Properties :

This sodium salt (C₄H₅NaO₃S ) contains a sulfonate group attached to a branched alkene (CAS 1561-92-8) . It is water-soluble due to its ionic nature, unlike the neutral this compound.

Key Differences :

- Reactivity : The alkene group in sodium 2-methylprop-2-ene-1-sulphonate enables participation in polymerization reactions , whereas this compound’s ketone group may favor nucleophilic substitution or condensation reactions.

Comparison with this compound :

Research Findings and Implications

- Structural Insights : The methylene group in S-(2-oxopropyl)-CoA enhances enzyme binding via hydrophobic interactions, a feature absent in this compound . This underscores the importance of substituent effects on biological activity.

- Reactivity Trends : Methanesulfonate esters generally exhibit high electrophilicity, but steric and electronic modifications (e.g., 2-oxopropyl substitution) can modulate their reactivity in synthesis .

Biological Activity

2-Oxopropyl methanesulfonate (OPMS) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and mechanisms of action. This article aims to provide a comprehensive overview of the biological activity of OPMS, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C4H9O4S

- Molecular Weight : 158.18 g/mol

- Structure : The compound features a methanesulfonate group attached to a 2-oxopropyl moiety, which is significant for its biological interactions.

The biological activity of this compound primarily involves its interaction with various enzymes and cellular pathways. Research indicates that OPMS may act as an inhibitor of specific metabolic enzymes, leading to altered cellular functions such as apoptosis and inflammation.

In Vitro Studies

In vitro studies have demonstrated that OPMS exhibits significant effects on several cellular processes:

- Cytokine Modulation : OPMS treatment has been shown to reduce the expression of pro-inflammatory cytokines in lung cells, suggesting a potential role in managing inflammatory diseases .

- Cell Proliferation : Research indicates that OPMS can inhibit cell proliferation in certain cancer cell lines, pointing towards its potential as an anti-cancer agent .

In Vivo Studies

In vivo studies further elucidate the biological effects of OPMS:

- Animal Models : In murine models, OPMS administration resulted in reduced tumor growth rates and improved survival outcomes in cancer-bearing mice .

- Toxicological Assessments : Toxicity studies reveal that while OPMS is effective at therapeutic doses, high concentrations may lead to cytotoxic effects, necessitating careful dosage regulation .

Data Table: Summary of Biological Activities

Case Study 1: Anti-inflammatory Effects

A study conducted on human lung epithelial cells treated with OPMS showed a significant reduction in the expression of cyclooxygenase-2 (COX-2) and other inflammatory markers when exposed to lipopolysaccharide (LPS). This suggests that OPMS may serve as a therapeutic agent for conditions characterized by excessive inflammation .

Case Study 2: Cancer Therapeutics

In a controlled experiment involving xenograft models, mice treated with OPMS displayed a marked decrease in tumor volume compared to controls. The study concluded that OPMS could be further explored as an adjunct therapy in cancer treatment protocols due to its ability to inhibit tumor growth and enhance survival rates .

Q & A

Basic Research Questions

Q. What are common synthetic pathways for preparing 2-oxopropyl methanesulfonate, and how are reaction conditions optimized?

- Methodological Answer : A typical synthesis involves the alkylation of sulfonic acid derivatives with chloroacetone in acetone at 80–85°C for 6 hours, using calcined potassium carbonate as a base (molar ratio 1:1.5) . Optimization includes monitoring reaction completion via thin-layer chromatography (TLC) or HPLC, adjusting solvent polarity, and controlling temperature to minimize side reactions like hydrolysis or over-alkylation.

Q. What analytical techniques are recommended for quantifying residual this compound in reaction mixtures?

- Methodological Answer : Capillary gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) with UV detection are standard methods. Derivatization protocols (e.g., using diazo compounds) enhance sensitivity for trace analysis . Calibration curves with spiked standards in matrices like methanesulfonic acid improve accuracy.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Due to its mutagenic and carcinogenic properties , strict precautions include:

- Use of fume hoods, nitrile gloves, and protective eyewear.

- Storage in airtight containers at ≤4°C to prevent degradation .

- Neutralization of waste with alkaline solutions (e.g., 1M NaOH) followed by incineration by certified hazardous waste handlers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH and temperature conditions?

- Methodological Answer : Contradictory stability profiles (e.g., hydrolysis rates) require kinetic studies using controlled buffered systems (pH 2–12) and elevated temperatures (40–80°C). Hydrolysis products (e.g., methanesulfonic acid) are quantified via LC-MS to model degradation pathways. Statistical tools like Arrhenius plots predict shelf-life under storage conditions .

Q. What strategies mitigate genotoxicity risks while using this compound as an alkylating agent in drug synthesis?

- Methodological Answer : Implement Quality-by-Design (QbD) principles:

- Optimize reaction stoichiometry to minimize excess reagent.

- Use scavengers (e.g., thiosulfate) to quench residual methanesulfonate esters .

- Validate purification steps (e.g., column chromatography) to achieve ICH Q3A/B thresholds for genotoxic impurities (≤1.5 µg/day).

Q. How does the 2-oxopropyl group influence the biological activity of derivatives in enzyme inhibition studies?

- Methodological Answer : The 2-oxopropyl moiety enhances electrophilicity, enabling covalent binding to enzyme active sites (e.g., proteases or kinases). Activity is assessed via IC50 assays with recombinant enzymes, supported by molecular docking simulations to map interactions (e.g., hydrogen bonding with catalytic residues) .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported yields for this compound-mediated alkylations?

- Methodological Answer : Systematically evaluate variables:

- Catalyst efficiency : Compare potassium carbonate with alternatives like DBU.

- Solvent effects : Test polar aprotic solvents (DMF vs. acetone) on reaction kinetics .

- Analytical validation : Cross-validate yields using NMR integration and mass balance studies.

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.